molecular formula C21H19ClN4O B7693248 2-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

2-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No. B7693248
M. Wt: 378.9 g/mol
InChI Key: XOIONTKPDHPOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is an organic compound that has gained considerable interest in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic applications. It has a molecular formula of C22H21ClN4O, an average mass of 392.881 Da, and a monoisotopic mass of 392.140381 Da .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]quinolines, which includes “2-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide”, involves several methods such as Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is composed of a pyrazole and quinoline fragment . In a two-component reaction, a bond is formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .


Chemical Reactions Analysis

The chemical reactions involving “2-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” are complex and involve multiple steps. For instance, in a two-component reaction, a bond is formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .

properties

IUPAC Name

2-chloro-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c1-13(2)12-26-20-16(11-14-7-3-6-10-18(14)23-20)19(25-26)24-21(27)15-8-4-5-9-17(15)22/h3-11,13H,12H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIONTKPDHPOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.